Bienvenue dans la boutique en ligne BenchChem!

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide

Physicochemical profiling logP comparison Positional isomer differentiation

N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide (CAS 887875-05-0; molecular formula C15H15N3O6; molecular weight 333.3 g/mol) is a synthetic small molecule that belongs to the 1,3,4-oxadiazole benzamide class, featuring a 5,6-dihydro-1,4-dioxin substituent at the oxadiazole 5-position and a 3,5-dimethoxybenzamide moiety at the 2-position. The compound exhibits a computed logP of -0.14, indicating moderate hydrophilicity relative to close structural analogs.

Molecular Formula C15H15N3O6
Molecular Weight 333.3
CAS No. 887875-05-0
Cat. No. B2827682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
CAS887875-05-0
Molecular FormulaC15H15N3O6
Molecular Weight333.3
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=COCCO3)OC
InChIInChI=1S/C15H15N3O6/c1-20-10-5-9(6-11(7-10)21-2)13(19)16-15-18-17-14(24-15)12-8-22-3-4-23-12/h5-8H,3-4H2,1-2H3,(H,16,18,19)
InChIKeyQESYWFLBJRHNBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide (CAS 887875-05-0): Structural Identity, Class Context, and Procurement Baseline


N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide (CAS 887875-05-0; molecular formula C15H15N3O6; molecular weight 333.3 g/mol) is a synthetic small molecule that belongs to the 1,3,4-oxadiazole benzamide class, featuring a 5,6-dihydro-1,4-dioxin substituent at the oxadiazole 5-position and a 3,5-dimethoxybenzamide moiety at the 2-position [1]. The compound exhibits a computed logP of -0.14, indicating moderate hydrophilicity relative to close structural analogs [1]. This chemotype overlaps with oxadiazole-based inhibitors of 5-lipoxygenase-activating protein (FLAP) described in therapeutic patents (e.g., US 8,575,201 B2) and in medicinal chemistry optimization campaigns, although no primary biological profiling data for this specific compound have been published in the peer-reviewed literature [2].

Why Generic Substitution Fails for 887875-05-0: Positional Isomerism and Electronic Determinants of Molecular Recognition in 3,5- vs. 3,4-Dimethoxybenzamide Oxadiazoles


Within this chemotype series, the position of methoxy substituents on the benzamide ring constitutes a non-trivial determinant of molecular recognition, hydrogen-bonding geometry, and electronic surface potential [1]. The 3,5-dimethoxy substitution pattern (CAS 887875-05-0) generates a symmetric electron-donating topology with two meta-methoxy groups that sterically shield the amide carbonyl and modulate the conformational landscape of the benzamide moiety, in contrast to the 3,4-dimethoxy isomer (CAS 851094-84-3) where the ortho-methoxy group introduces intramolecular hydrogen-bonding potential and alters ring torsion angles [1]. Computed logP values (−0.14 for the 3,5-isomer) differ from the logP of the 3,4-isomer (estimated higher), translating to measurably different aqueous solubility and passive membrane permeability [1]. An unsubstituted benzamide analog (CAS N/A) or the 4-(dimethylamino)benzamide variant (CAS 851095-03-9) cannot replicate the pharmacophoric surface of the 3,5-dimethoxy pattern because the methoxy groups simultaneously influence the oxadiazole ring electron density through resonance and dictate the preferred dihedral angle between the benzamide carbonyl and the aromatic plane [2]. These structural differences are sufficient to preclude generic interchange in any structure-activity-relationship (SAR)-sensitive application.

Quantitative Differentiation Guide for CAS 887875-05-0: Computed Physicochemical Benchmarks, Class-Level Biological Context, and Structural Analog Comparison


Computed Lipophilicity Differential: 3,5-Dimethoxy vs. 3,4-Dimethoxy Positional Isomer

The target compound (CAS 887875-05-0, 3,5-dimethoxy substitution) exhibits a computed logP of −0.14, as reported by the ZINC database, consistent with enhanced hydrophilicity [1]. This value is markedly lower than the logP of the 3,4-dimethoxy positional isomer (CAS 851094-84-3), which is estimated to have a logP of approximately +0.5 to +1.0 based on the presence of an ortho-methoxy group that reduces aqueous solvation [1]. The logP differential of approximately ≥0.6 log units corresponds to a ~4-fold difference in octanol-water partition coefficient, predicting distinct solubility, permeability, and non-specific protein-binding profiles between the two isomers [2].

Physicochemical profiling logP comparison Positional isomer differentiation

Substitution Pattern Impact on Hydrogen-Bond Donor/Acceptor Topology

The 3,5-dimethoxybenzamide pattern in CAS 887875-05-0 presents two methoxy oxygen atoms in a meta,meta geometry relative to the amide linkage, creating a symmetric hydrogen-bond acceptor surface with a measured heavy-atom count of 24 and nine heteroatoms (N3O6) [1]. In contrast, the 3,4-dimethoxy isomer (CAS 851094-84-3) places one methoxy group in an ortho position relative to the amide, enabling an intramolecular C–H···O interaction that locks the benzamide in a coplanar conformation—a conformation unavailable to the 3,5-isomer [1]. The 4-(dimethylamino)benzamide analog (CAS 851095-03-9) introduces a strong electron-donating para substituent that significantly polarizes the benzamide carbonyl, altering reactivity with nucleophilic residues in biological targets [2].

Hydrogen bonding Pharmacophore geometry Methoxy positional effects

Class-Level Biological Activity Context: Oxadiazole-Benzamide FLAP Inhibition Scaffold

The 1,3,4-oxadiazole benzamide chemotype to which CAS 887875-05-0 belongs has been established as a privileged scaffold for FLAP inhibition, with optimized clinical candidates such as BI 665915 achieving FLAP binding IC50 < 10 nM and LTB4 synthesis inhibition IC50 < 100 nM in human whole blood [1]. A structurally related benzodioxin-oxadiazole benzamide (BDBM43208) has demonstrated measurable albeit weak biological activity with an EC50 of 2,790 nM in a GTPase-activating protein assay, confirming that the dioxin-oxadiazole-benzamide architecture is capable of engaging protein targets [2]. While no direct target engagement data exist for CAS 887875-05-0, the compound retains all pharmacophoric elements (oxadiazole core, dioxin ring, benzamide H-bond donor/acceptor) present in the active FLAP inhibitor series, positioning it as a structurally competent but unprofiled member of this inhibitor class [1][3].

FLAP inhibition Leukotriene biosynthesis Oxadiazole pharmacophore

Fragment-Based Activity Precedent: 3,5-Dimethoxybenzamide as an Enzyme Inhibitor Fragment

The 3,5-dimethoxybenzamide fragment present in CAS 887875-05-0 has been independently documented as an inhibitor of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase in the BRENDA enzyme database, establishing that this benzamide substitution pattern alone possesses measurable biological activity [1]. The 2,5-dimethoxybenzamide isomer, by comparison, inhibits decatenase (Gyrase B), demonstrating that methoxy positional isomerism on the benzamide ring determines target selectivity . The incorporation of the 3,5-dimethoxybenzamide fragment into the oxadiazole-dioxin scaffold of CAS 887875-05-0 therefore carries a fragment-based activity rationale that is distinct from the activity profiles of 3,4-dimethoxy or 2,5-dimethoxy analogs, which target different enzyme classes [1].

Poly(ADP-ribose) synthetase 3,5-dimethoxybenzamide fragment Enzyme inhibition

Research and Industrial Application Scenarios for CAS 887875-05-0 Based on Established Evidence Dimensions


SAR Exploration of Methoxy Positional Effects in Oxadiazole-Benzamide FLAP Inhibitor Series

This compound is most appropriate as a SAR probe to evaluate the contribution of symmetrical 3,5-dimethoxy substitution versus 3,4-dimethoxy or 4-(dimethylamino) patterns in FLAP binding and leukotriene biosynthesis inhibition. The computed logP differential (−0.14 vs. ≥+0.5) [1] provides a testable hypothesis that the 3,5-isomer will exhibit lower nonspecific binding in biochemical assays compared to its more lipophilic 3,4-counterpart. Users should pair this compound with CAS 851094-84-3 (3,4-isomer) in parallel FLAP TR-FRET binding assays as described in the BI 665915 optimization literature [2].

Fragment-Based Screening in Poly(ADP-Ribose) Synthetase and Related NAD+-Dependent Enzyme Targets

Given the documented PAR synthetase inhibitory activity of the 3,5-dimethoxybenzamide fragment [3], this complete oxadiazole-dioxin-benzamide construct can serve as an elaborated fragment in PARP-family inhibitor screening. The symmetric methoxy topology differentiates it from 2,5-dimethoxybenzamide (a decatenase inhibitor), enabling selective profiling against NAD+-binding enzyme families. Researchers should benchmark the compound against 3,5-dimethoxybenzamide (CAS 17213-58-0) as a minimal fragment control.

Computational Docking and Pharmacophore Model Development for Oxadiazole-Containing Small Molecules

The combination of a 1,3,4-oxadiazole core, 5,6-dihydro-1,4-dioxin ring, and 3,5-dimethoxybenzamide provides a six-acceptor hydrogen-bond surface with well-defined geometry suitable for pharmacophore model construction [1]. The absence of published biological data positions this compound as an unbiased test ligand for benchmarking docking scoring functions against oxadiazole-target co-crystal structures (e.g., FLAP PDB entries) without the risk of overfitting that accompanies extensively characterized analogs [2].

Physicochemical Property Benchmarking for CNS Drug-Likeness Assessment of Oxadiazole Chemotypes

With logP = −0.14, MW = 333.3, and a fractional sp³ character of 0.20 [1], this compound occupies a favorable region of CNS drug-like chemical space (low logP, moderate MW, limited rotatable bonds). It can serve as a reference probe in CNS permeability screens (e.g., PAMPA-BBB, MDCK-MDR1) to evaluate whether the 3,5-dimethoxy pattern enhances passive brain penetration relative to more lipophilic oxadiazole benzamide analogs described in the FLAP inhibitor literature [2].

Quote Request

Request a Quote for N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.